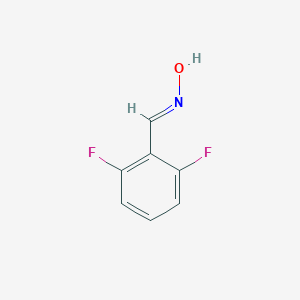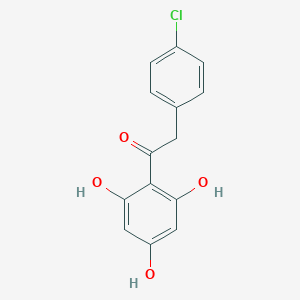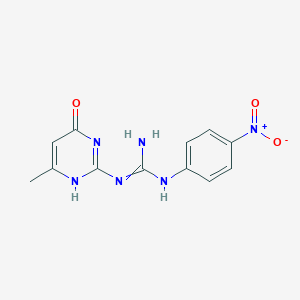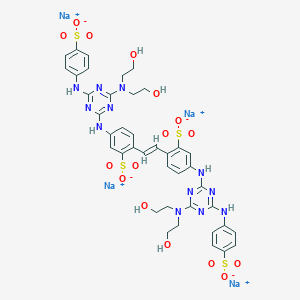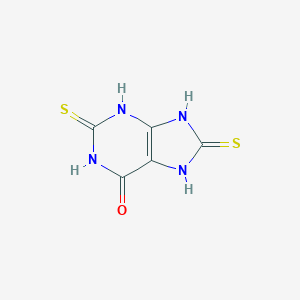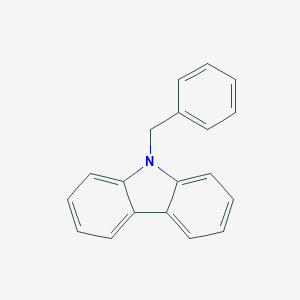
9-Benzylcarbazole
概要
説明
9-Benzylcarbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazoles are known for their diverse applications, particularly in material science and pharmacology due to their unique chemical and physical properties. The benzyl group attached to the 9-position of carbazole can influence these properties and open up new avenues for applications in various fields .
Synthesis Analysis
The synthesis of carbazole derivatives, including 9-benzylcarbazole, can be achieved through various methods. One approach involves the intramolecular arylation of diarylamide anions, which can be obtained by Pd-catalyzed or Cu-catalyzed reactions. This method has been shown to produce carbazoles with very good to excellent yields . Another synthesis route is a one-pot synthesis involving C-H bond activation and palladium(II)-catalyzed cross-coupling, which also demonstrates good functional group tolerance and yields . Additionally, a convenient one-pot synthesis from primary amine hydrochlorides and 2,5-dimethoxytetrahydrofuran has been reported, offering a mild and efficient alternative for producing 9-substituted carbazoles .
Molecular Structure Analysis
The molecular structure of carbazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For instance, the structure of 3-benzothiazole-9-ethyl carbazole was determined by single-crystal X-ray diffraction, revealing its orthorhombic crystal system and specific cell parameters . Similarly, the structure of 9-benzyl-3,6-diiodo-9H-carbazole was investigated using experimental X-ray and NMR studies, supported by density functional theory calculations .
Chemical Reactions Analysis
Carbazole derivatives undergo a variety of chemical reactions. For example, 9-alkyl-3-aminocarbazoles can react with ethyl-3-oxobutanoate to yield condensation or acylation products, which can be further cyclized to form pyrido[2,3-c]-carbazol-1-ones . The electrochemical properties of 9-phenylcarbazoles have been studied, revealing that the oxidation potential is influenced by substituents and that unprotected carbazoles can undergo dimerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. The crystal and molecular properties of 3-benzothiazole-9-ethyl carbazole were theoretically surveyed, indicating that the crystal structure is a non-conductor and that there is orbital overlap between neighboring molecules . The oxidation products of 9H-carbazole by biphenyl-utilizing bacteria have been characterized, showing the formation of hydroxylated metabolites . Additionally, the spectroscopic properties of 9-phenylcarbazoles have been characterized, demonstrating the effect of substituents on their redox behavior .
科学的研究の応用
9-Benzylcarbazole is a chemical compound with the molecular formula C19H15N . It’s a white to almost white powder to crystal . This compound is used in various fields, particularly in the development of organic semiconductors .
One of the main applications of 9-Benzylcarbazole is in the field of Organic Electronics . It’s used as a building block for organic semiconductors . Organic semiconductors are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Another application of 9-Benzylcarbazole and its derivatives is in the field of Electrochemistry . Conjugated monomers of carbazole derivatives and their polymers attract interest due to their suitability in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
-
Biosensors : Polycarbazole and its derivatives, which can be synthesized from 9-Benzylcarbazole, have been used in the development of biosensors . The unique properties of these compounds, including their high hole transporting capabilities and strong fluorescence, make them suitable for this application .
-
Corrosion Inhibition : Carbazole derivatives have been used in corrosion inhibition . The chemical stability of these compounds makes them effective in preventing the corrosion of various materials .
-
Photovoltaics : Carbazole derivatives are used in photovoltaic devices . Their excellent charge transport ability and strong fluorescence make them suitable for use in solar cells .
-
Electroluminescent Devices : Carbazole-based compounds have been used in electroluminescent applications . Their good environmental stability and photoconductivity make them ideal for use in light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) .
-
Field-Effect Transistors : Carbazole derivatives have been used in the development of field-effect transistors . Their high hole transporting capabilities make them suitable for this application .
-
Supercapacitors : Carbazole derivatives have been used in the development of supercapacitors . Their good environmental stability and high hole transporting capabilities make them suitable for this application .
-
Fuel Cells : Carbazole derivatives have been used in the development of fuel cells . Their good environmental stability and high hole transporting capabilities make them suitable for this application .
-
Rechargeable Batteries : Carbazole-based compounds have been used in rechargeable batteries . Their good environmental stability and photoconductivity make them ideal for use in these applications .
-
Electrochromic Applications : Carbazole-based compounds have been used in electrochromic applications . Their good environmental stability and photoconductivity make them ideal for use in these applications .
-
Photocopiers : Polycarbazole, a polymer with excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability, has been used in photocopiers .
-
Insulation Technologies : Polycarbazole has been employed in insulation technologies . Its excellent optoelectronics and photoconductive properties make it suitable for this application .
-
Dye-Sensitized Photovoltaic Cells : Polycarbazole has been used in dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .
Safety And Hazards
将来の方向性
Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability, excellent charge transport ability, etc . They have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc . Future research may focus on further optimizing the synthesis process and exploring new applications for these compounds.
特性
IUPAC Name |
9-benzylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAKJBGOHINNQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173021 | |
| Record name | N-Benzylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzylcarbazole | |
CAS RN |
19402-87-0 | |
| Record name | N-Benzylcarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019402870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

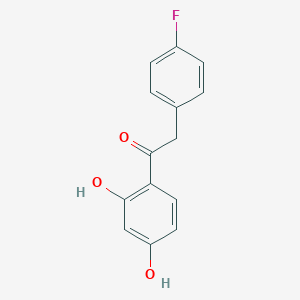
![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)
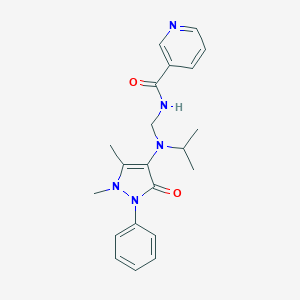
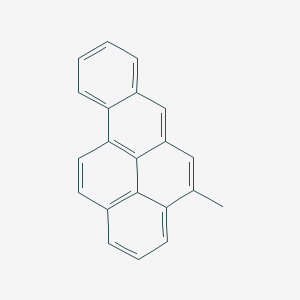
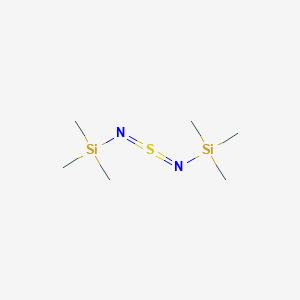
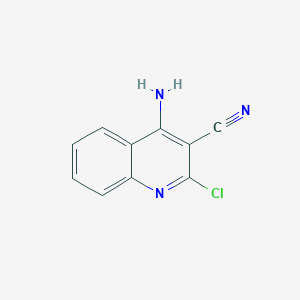
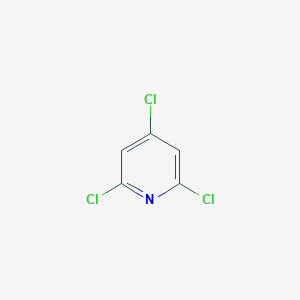
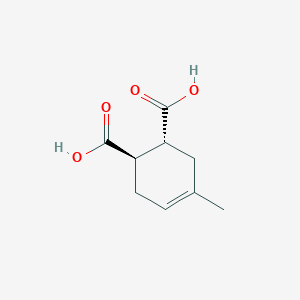
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
